molecular formula C21H23ClFNO3 B2663894 2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide CAS No. 2034330-66-8

2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide

Cat. No.: B2663894
CAS No.: 2034330-66-8
M. Wt: 391.87
InChI Key: QMWLDRCACCQFIV-UHFFFAOYSA-N
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Description

This compound is a chlorofluorophenyl-substituted acetamide with a complex substituent pattern. Its structure features:

  • A 2-chloro-6-fluorophenyl group at the α-position of the acetamide backbone.
  • A 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl moiety attached to the nitrogen atom. The oxan-4-yl (tetrahydropyran) ring introduces conformational rigidity, while the hydroxy and phenyl groups may enhance hydrogen-bonding and lipophilic interactions, respectively.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO3/c22-18-7-4-8-19(23)17(18)13-20(25)24-14-21(26,15-5-2-1-3-6-15)16-9-11-27-12-10-16/h1-8,16,26H,9-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWLDRCACCQFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)CC2=C(C=CC=C2Cl)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted derivatives

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share core acetamide backbones but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Method Notable Features
Target Compound 2-chloro-6-fluorophenyl; 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl ~418.88* Not explicitly described in evidence Combines halogenated aromatic, hydroxy, and tetrahydropyran groups
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide 3-chloro-4-fluorophenyl; diphenylacetyl group 347.79 Reaction of diphenylacetyl chloride with amine Forms hydrogen-bonded chains (N–H···O); used in coordination chemistry
U-48800 (2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide) 2,4-dichlorophenyl; dimethylamino-cyclohexyl ~386.33* Not specified Opioid receptor analog; likely lipophilic due to cyclohexyl group
2-Chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide 4-chlorophenylsulfanyl; diethylsulfamoyl 447.40 Not specified Sulfur-containing substituents enhance metabolic stability
2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) Trichloroethyl; naphthyl ~413.50* C-amidoalkylation of aromatics High halogen content; potential insecticidal/herbicidal activity

*Calculated based on molecular formula.

Physicochemical and Functional Insights

Halogenation Patterns: The target compound and N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide both feature chloro-fluorophenyl groups, which enhance electronegativity and binding to aromatic π-systems. However, the target’s 2-chloro-6-fluoro substitution may reduce steric hindrance compared to 3-chloro-4-fluoro derivatives.

Hydrogen-Bonding Capacity :

  • The target compound’s hydroxy group and N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide’s amide NH group enable intermolecular hydrogen bonding, critical for crystal packing or target recognition .

Conformational Effects: The oxan-4-yl ring in the target compound introduces a semi-rigid structure, contrasting with the flexible dimethylamino-cyclohexyl group in U-48800 .

Synthetic Complexity :

  • Derivatives like 2e are synthesized via straightforward C-amidoalkylation, while the target compound likely requires multi-step reactions due to its hydroxy-oxan-phenylethyl substituent.

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to consolidate findings related to its biological activity, including anti-inflammatory, anti-arthritic, and other pharmacological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula, which includes a chloro-fluoro aromatic ring and an acetamide functional group. Its structure is crucial for understanding its biological interactions.

Chemical Structure

  • Molecular Formula: C₁₈H₁₈ClFNO₂
  • Molecular Weight: 335.79 g/mol

Anti-inflammatory Properties

Research indicates that compounds similar to 2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide exhibit significant anti-inflammatory effects. A study on N-(2-hydroxy phenyl) acetamide , a related compound, demonstrated its ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in adjuvant-induced arthritis models in rats. The treatment resulted in reduced paw edema and body weight loss, suggesting effective anti-inflammatory activity .

Anti-Arthritic Effects

In a controlled study, the administration of N-(2-hydroxy phenyl) acetamide at doses of 5 mg/kg and 10 mg/kg significantly mitigated symptoms of arthritis in experimental models. The reduction in inflammatory markers and oxidative stress levels was notable, indicating a promising therapeutic potential for arthritis management .

Mechanistic Insights

The mechanism of action for compounds like 2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide may involve the modulation of inflammatory pathways. Specifically, inhibition of the NLRP3 inflammasome has been observed in related studies, which is critical in conditions such as arthritis and neuroinflammation .

Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
Anti-inflammatoryN-(2-hydroxy phenyl) acetamideReduced IL-1β and TNF-α levels
Anti-ArthriticN-(2-hydroxy phenyl) acetamideDecreased paw edema and body weight loss
NLRP3 InhibitionVarious derivativesModulation of inflammatory pathways

Case Study 1: Arthritis Model

In a study involving adjuvant-induced arthritis in rats, the administration of N-(2-hydroxy phenyl) acetamide resulted in significant improvements in clinical parameters. The treatment group showed a marked decrease in paw swelling compared to the control group, alongside lower serum levels of inflammatory markers .

Case Study 2: Neuroinflammation

Another investigation focused on the effects of structurally similar compounds on neuroinflammatory conditions. Results indicated that these compounds could effectively mitigate neuronal damage through the inhibition of the NLRP3 inflammasome, suggesting potential applications in neurodegenerative diseases .

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